4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-
Description
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- (IUPAC name: 1-[2-(methylsulfonyl)ethyl]-4-piperidinone) is a piperidinone derivative featuring a six-membered ring with a ketone group at position 4 and a 2-(methylsulfonyl)ethyl substituent at position 1. This structural motif is pharmacologically significant, as sulfonyl-containing compounds often exhibit bioactivity in enzyme inhibition or receptor modulation .
For example, 1-N-(methylsulfonyl)-4-piperidinone (ASN2709) shares the sulfonyl group but lacks the ethyl linker, highlighting differences in substituent flexibility and molecular weight (177.2 vs. ~192 g/mol for the target compound) .
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-one |
InChI |
InChI=1S/C8H15NO3S/c1-13(11,12)7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3 |
InChI Key |
WVBXYJAAOAPSJK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-
General Synthetic Strategy
The synthesis of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- typically involves:
- Starting from 4-piperidinone or its protected derivatives (e.g., N-Boc-4-piperidinone).
- Introduction of the 2-(methylsulfonyl)ethyl group via nucleophilic substitution or sulfonylation reactions.
- Use of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity on the nitrogen.
- Final deprotection and purification steps to isolate the target compound.
Specific Preparation Routes
Synthesis via N-Boc-4-piperidone Intermediate
One reported method involves starting with N-Boc-4-piperidone as a key intermediate. The process includes:
- Conversion of N-Boc-4-piperidone to N-Boc-4-piperidine hydrazine through reaction with hydrazine hydrate and subsequent reduction.
- Dehydration condensation with 2-halogenated malonaldehyde to form a halogenated pyrazole intermediate.
- Nickel-catalyzed coupling to introduce boronic acid pinacol ester groups (for further functionalization).
While this patent focuses on pyrazole derivatives of N-Boc-4-piperidine, the initial steps provide a useful framework for preparing functionalized piperidinone derivatives, including those with methylsulfonyl ethyl substituents.
Sulfonylation of Piperidine Derivatives
A more direct approach to introduce the methylsulfonyl group involves sulfonylation of piperidine derivatives:
- Starting from 1-(6-p-toluenesulfonyl imidazo[4,5-d]pyrrolo[2,3-b]pyridine-1(6H)-yl)piperidin-4-ol , methyl sulfonyl chloride is added in the presence of a base such as triethylamine in dichloromethane at room temperature.
- This reaction yields the corresponding piperidin-4-yl methanesulfonate intermediate with high yield (82%).
- Further nucleophilic substitution or cyanation steps can be performed to modify the compound further.
This method demonstrates the efficiency of methyl sulfonyl chloride in introducing the methylsulfonyl group onto piperidine rings under mild conditions.
Preparation of tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
Another relevant synthetic route involves the preparation of tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate , a protected piperidine bearing a methylsulfonyl substituent:
- The reaction is typically conducted by treating the corresponding hydroxy piperidine derivative with methylsulfonyl chloride in the presence of a base.
- Reaction conditions include stirring at 100–105 °C under nitrogen atmosphere for 24 hours, followed by workup involving water addition, filtration, and drying.
- Yields reported are high, around 84-95%, with good purity confirmed by NMR and mass spectrometry.
This intermediate is useful for further functionalization and can be deprotected to yield the free amine with the methylsulfonyl ethyl substituent.
Comparative Data Table of Preparation Methods
Analytical and Characterization Data
NMR Spectroscopy: Proton NMR spectra confirm the presence of methylsulfonyl protons (singlet near 3 ppm) and characteristic piperidine ring protons. For example, tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate shows signals at 1.40-1.42 ppm (tert-butyl), 3.24-3.33 ppm (methylsulfonyl), and multiplets for ring protons.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights are observed. For instance, mass spectrum (M+H)+ at 503.5 corresponds to protected methylsulfonyl piperidine derivatives.
Yield and Purity: Reported yields range from 82% to 95%, with purification typically involving column chromatography and recrystallization to ensure high purity.
Summary and Perspectives
The preparation of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- involves well-established synthetic organic chemistry techniques, primarily focusing on:
- Protection of the piperidinone nitrogen (e.g., Boc protection).
- Introduction of the methylsulfonyl ethyl group via sulfonylation using methyl sulfonyl chloride.
- Use of mild reaction conditions (room temperature to moderate heating) and common organic solvents.
- High-yielding reactions with straightforward purification protocols.
The methods summarized here are supported by patent literature and experimental data, demonstrating reproducibility and scalability. The choice of method depends on the availability of starting materials and the desired scale of synthesis.
This comprehensive review provides researchers and practitioners with reliable, detailed protocols and analytical data for the preparation of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- , enabling efficient synthesis for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidinones .
Scientific Research Applications
4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
a) 1-N-(Methylsulfonyl)-4-piperidinone (ASN2709)
- Structure: Direct sulfonamide substitution on the piperidinone nitrogen.
- Molecular Weight : 177.2 g/mol .
- Properties : Higher polarity due to the absence of an ethyl spacer; boiling point 320.4°C, density 1.332 g/cm³ .
- Applications : Used in custom synthesis for drug discovery, likely due to its hydrogen-bonding capacity and rigid structure .
b) Ethyl 4-oxo-1-piperidinecarboxylate
- Structure : Carbamate group (-COOEt) at position 1.
- Molecular Weight : 171.2 g/mol (calculated).
- Properties : Lower polarity compared to sulfonyl derivatives; commonly used as an intermediate in reductive amination reactions (e.g., synthesis of antipsychotic agents) .
c) 4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride
- Structure: Piperidine (non-ketone) with a methylthioethyl group at position 4.
- Molecular Weight : 195.75 g/mol .
- Properties : Thioether group is less polar than sulfonyl; hydrochloride salt improves solubility for pharmaceutical formulations .
Key Observations:
- However, the sulfonyl group maintains strong polarity, favoring aqueous solubility .
- Synthetic Routes: Reductive amination (e.g., using NaBH₃CN or NaBH₄) is a common method for N-alkylation of piperidinones, as seen in the synthesis of ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
